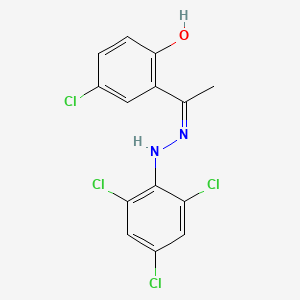![molecular formula C28H30F3N3O3 B10817400 (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cp-1, also referred to as a cyclopentadienyl complex, is a coordination compound formed by the interaction of a metal with cyclopentadienyl (Cp) ligands. These ligands bind to metals predominantly in a pentahapto (η⁵-) bonding mode. The metal–cyclopentadienyl interaction is typically depicted as a single line connecting the metal center to the center of the Cp ring .
Méthodes De Préparation
Synthetic Routes: Cp-1 can be synthesized through various methods. One common approach involves salt metathesis reactions between alkali-metal cyclopentadienyl compounds (such as sodium cyclopentadienide or lithium cyclopentadienide) and transition metal chlorides. Trimethylsilylcyclopentadiene and cyclopentadienylthallium are alternative sources for preparing these complexes .
Reaction Conditions: The synthetic conditions depend on the specific metal and ligands involved. For robust complexes like nickelocene (NiCp₂), cyclopentadiene is often used in the presence of a conventional base (e.g., KOH) .
Industrial Production: Cp-1 is not commonly produced industrially, but its derivatives find applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions: Cp-1 undergoes diverse chemical reactions, including:
Oxidation: Cp-1 can be oxidized to form Cp-1+.
Reduction: Reduction of Cp-1 yields Cp-1⁻.
Substitution: Cp-1 can participate in ligand substitution reactions.
Cyclopentadienyl Ring Slippage: In some cases, the Cp ring can “slip” along the metal center, leading to novel structures.
Common Reagents and Conditions: Reagents and conditions vary based on the specific reaction. For example, Cp-1 can react with transition metal complexes, halogens, and reducing agents.
Major Products: The major products depend on the reaction type. For instance, Cp-1+ and Cp-1⁻ are common products in oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Cp-1 and its derivatives have significant applications:
Catalysis: Cp-1-based metallocenes serve as catalysts in polymerization reactions.
Medicine: Some Cp complexes exhibit biological activity and are explored for potential drug development.
Materials Science: Cp-1 derivatives contribute to materials with unique properties.
Mécanisme D'action
The exact mechanism by which Cp-1 exerts its effects varies. It may involve interactions with specific molecular targets, pathways, or redox processes.
Comparaison Avec Des Composés Similaires
Cp-1 can be compared with other metallocenes, such as ferrocene (FeCp₂), chromocene (CrCp₂), and cobaltocene (CoCp₂). Its uniqueness lies in its specific metal center and ligand combination.
Propriétés
Formule moléculaire |
C28H30F3N3O3 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H30F3N3O3/c1-32-27(35)26(19-7-5-4-6-8-19)34-14-13-20-15-23(36-2)24(37-3)16-21(20)22(34)11-9-18-10-12-25(33-17-18)28(29,30)31/h4-8,10,12,15-17,22,26H,9,11,13-14H2,1-3H3,(H,32,35)/t22-,26+/m0/s1 |
Clé InChI |
FIINKDGVMNTVCW-BKMJKUGQSA-N |
SMILES isomérique |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
SMILES canonique |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817318.png)
![[(3aR,4R,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817325.png)
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-cyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)benzofuro[3,2-b]chromen-11-one](/img/structure/B10817331.png)
![4,5-dihydroxy-9,10-dioxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817332.png)
![[(3aS,4S,6E,9R,10E,11aS)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817337.png)
![(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817341.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)

![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)